molecular formula C11H20FNO3 B3110219 (1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol CAS No. 1788041-38-2

(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol

Cat. No.: B3110219
CAS No.: 1788041-38-2
M. Wt: 233.28
InChI Key: SSJLYZCXMMQWCU-YIZRAAEISA-N
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Description

(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol is a chemical compound that features a cyclohexane ring substituted with a fluorine atom, a hydroxyl group, and a tert-butoxycarbonyl (boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (boc anhydride) in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group is introduced through hydroboration-oxidation or other hydroxylation methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group back to a hydroxyl group using sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium azide, potassium thiocyanate

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of azides, thiocyanates, or other substituted products

Scientific Research Applications

(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the boc-protected amino group play crucial roles in modulating the compound’s reactivity and binding affinity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4S)-4-Amino-3-(boc-amino)-cyclohexane-carboxylic acid ethyl ester
  • (1S,3R,4S)-4-Amino-3-(boc-amino)-cyclohexane-carboxylic acid methyl ester
  • (1S,3R,4S)-4-Amino-3-(boc-amino)-cyclohexane-carboxylic acid propyl ester

Uniqueness

(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry, where fluorine substitution can enhance the metabolic stability and bioavailability of drug candidates.

Properties

IUPAC Name

tert-butyl N-[(1S,2R,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJLYZCXMMQWCU-YIZRAAEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C[C@H]1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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